Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate
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Overview
Description
Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitric acid
Hydrolysis: Sodium hydroxide, water
Major Products
Reduction: Ethyl 8-amino-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate
Substitution: Various halogenated or nitrated derivatives
Hydrolysis: 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylic acid
Scientific Research Applications
Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for diverse chemical transformations and potential bioactivity.
Properties
Molecular Formula |
C20H17N3O4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 8-nitro-1-phenyl-4,5-dihydrobenzo[g]indazole-3-carboxylate |
InChI |
InChI=1S/C20H17N3O4/c1-2-27-20(24)18-16-11-9-13-8-10-15(23(25)26)12-17(13)19(16)22(21-18)14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3 |
InChI Key |
ZEDHOZGMGYVJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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